(NE,R)-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methylidene]-2-methylpropane-2-sulfinamide
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Overview
Description
(NE,R)-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methylidene]-2-methylpropane-2-sulfinamide is an organic compound characterized by the presence of a trifluoromethyl group and a sulfinamide moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE,R)-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(NE,R)-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; solvents like dichloromethane (DCM) or acetonitrile; temperatures ranging from 0°C to room temperature.
Reduction: LiAlH4, NaBH4; solvents like ether or THF; temperatures ranging from -78°C to room temperature.
Substitution: Amines, thiols, alkoxides; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
(NE,R)-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methylidene]-2-methylpropane-2-sulfinamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and sulfinamide groups into target molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of (NE,R)-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The sulfinamide moiety can form hydrogen bonds and other interactions with target enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Trifluoromethyl)phenyl]ethanamine: An organic compound with a trifluoromethyl group, used in organic synthesis and as a building block for pharmaceuticals.
Trifluoromethyl phenyl sulfone: A compound used in trifluoromethylation reactions and as an intermediate in the synthesis of various organic molecules.
Uniqueness
(NE,R)-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methylidene]-2-methylpropane-2-sulfinamide is unique due to the combination of its trifluoromethyl and sulfinamide groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
(NE,R)-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methylidene]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NOS/c1-11(2,3)19(18)17-7-8-4-5-9(6-10(8)13)12(14,15)16/h4-7H,1-3H3/b17-7+/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAMQFWFRDHEGN-BKMCDNFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=C(C=C(C=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=C(C=C(C=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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